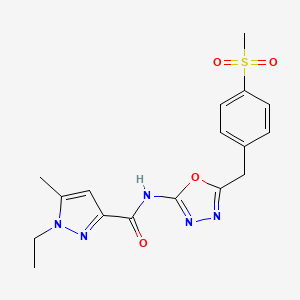
1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Pyrazole derivatives, including compounds with complex substituents like 1,3,4-oxadiazolyl groups, are typically synthesized through multi-step chemical reactions involving the cyclization of appropriate precursors. For instance, novel pyrazole derivatives can be synthesized and characterized by various spectroscopic techniques (FT-IR, NMR, MS, UV-visible spectra), confirming the structure through X-ray diffraction studies (Kumara et al., 2018). Another approach involves the synthesis of substituted benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated through X-ray crystallography, revealing specific conformational and intermolecular interaction details. The crystal and molecular structure can be stabilized by hydrogen bonds, with the structure exhibiting three-dimensional supramolecular self-assembly. Advanced techniques such as Hirshfeld surface analysis and DFT calculations aid in understanding the molecular surface's interactions and the electronic structure of these compounds (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of pyrazole and 1,3,4-oxadiazolyl derivatives towards various chemical agents underlines the rich chemistry of these compounds. For example, specific pyrazole derivatives have been synthesized for their potential use in treating type 2 diabetes, demonstrating the functionality of these molecules in biological systems (Park et al., 2014). Additionally, reactions involving hydrazonoyl chlorides and nitriles or acetylenes highlight the versatility of pyrazole derivatives in synthesizing heterocyclic compounds (Ito et al., 1983).
Physical Properties Analysis
The physical properties of pyrazole and 1,3,4-oxadiazolyl derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystalline structure, often determined through X-ray diffraction, provides insights into the stability and potential applications of these compounds in material science and pharmaceuticals. The analysis of thermal decomposition through thermogravimetric analysis further demonstrates the stability of these compounds under different conditions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, potential for bioactivity, and interaction with biological targets, are fundamental aspects of pyrazole and 1,3,4-oxadiazolyl derivatives research. For instance, novel compounds synthesized from these derivatives have shown promising anti-inflammatory and anti-cancer properties, indicating the potential therapeutic applications of these molecules (Gangapuram & Redda, 2009).
科学的研究の応用
Anti-tumor Applications
Research indicates that pyrazole derivatives, which share structural similarities with the compound , exhibit significant anti-tumor activities. One study describes the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives showing significant effects against mouse tumor model cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7) through docking studies (Nassar, Atta-Allah, & Elgazwy, 2015).
Antimicrobial and Anti-bacterial Studies
Compounds incorporating 1,3,4-oxadiazole and sulfonamide units have been explored for their antimicrobial properties. A study highlighted the synthesis and spectral analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to potent antibacterial activity (Khalid et al., 2016).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, which are structurally related to the compound, demonstrated their potential as selective class III agents showing comparable potency in in vitro Purkinje fiber assays (Morgan et al., 1990).
Carbonic Anhydrase Inhibition
Metal complexes of heterocyclic sulfonamide, bearing resemblance to parts of the compound, have shown strong carbonic anhydrase inhibitory properties. This research suggests potential applications in treating conditions related to enzyme dysregulation (Büyükkıdan et al., 2013).
Antimicrobial and Anti-tubercular Activities
Benzimidazole–oxadiazole hybrid molecules, similar in structure to the compound, were synthesized and showed promising antimicrobial and potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This study highlights the compound's potential in antimicrobial applications (Shruthi et al., 2016).
特性
IUPAC Name |
1-ethyl-5-methyl-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-4-22-11(2)9-14(21-22)16(23)18-17-20-19-15(26-17)10-12-5-7-13(8-6-12)27(3,24)25/h5-9H,4,10H2,1-3H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIUAXCKFNHWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

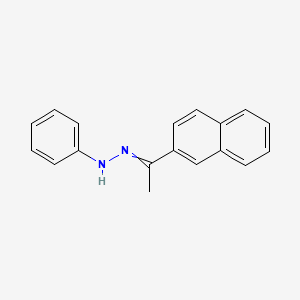
![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)
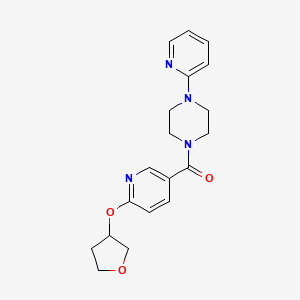
![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)
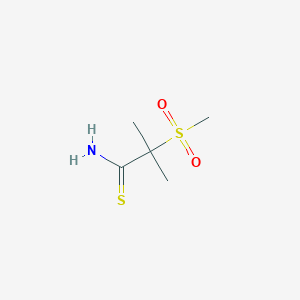
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488445.png)
![3-[9-(Carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid](/img/structure/B2488447.png)
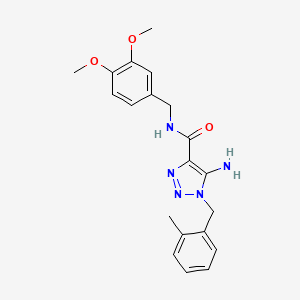
![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2488452.png)
![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)
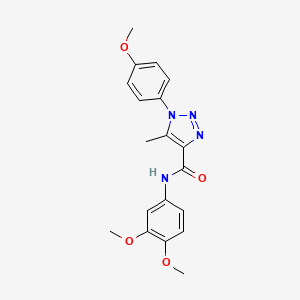

![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)
